molecular formula C14H22BNO4 B2634621 4-[(2-N-BOC-Amino)-2-propyl]phenylboronic acid CAS No. 2300953-19-7

4-[(2-N-BOC-Amino)-2-propyl]phenylboronic acid

Cat. No.: B2634621
CAS No.: 2300953-19-7
M. Wt: 279.14
InChI Key: DCWIADJWBSDLGI-UHFFFAOYSA-N
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Description

4-[(2-N-BOC-Amino)-2-propyl]phenylboronic Acid Pinacol Ester, with the CAS Number 335592-60-4 and a molecular formula of C19H23O2B, is a protected boronic acid ester of significant value in synthetic and medicinal chemistry research . Its primary research application is as a sophisticated building block in Suzuki-Miyaura cross-coupling reactions, a powerful method for the efficient construction of carbon-carbon bonds between aryl groups . The presence of the Boc-protected amino group on the side chain is a key feature, as it ensures stability during the coupling reaction, preventing unwanted side reactions. After the coupling step, the Boc group can be selectively and readily removed under mild acidic conditions, revealing the free amine which can then be further functionalized . This makes the compound particularly valuable for constructing complex molecular architectures, especially in the synthesis of active pharmaceutical ingredients (APIs) and for creating diverse compound libraries for screening in drug discovery projects . The pinacol ester form enhances the compound's stability and shelf-life, simplifying handling and storage compared to its boronic acid counterpart. This product is offered in various grades and purifications, including high and ultra-high purity forms up to 99.999%, and is typically packaged in secure, palletized containers to preserve its integrity . This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for personal use.

Properties

IUPAC Name

[4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propan-2-yl]phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BNO4/c1-13(2,3)20-12(17)16-14(4,5)10-6-8-11(9-7-10)15(18)19/h6-9,18-19H,1-5H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCWIADJWBSDLGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(C)(C)NC(=O)OC(C)(C)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Advanced Architectures: Gem-Dimethyl Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Steric Control and Conformational Design in Drug Discovery

Executive Summary

In modern medicinal chemistry, the incorporation of gem-dimethyl groups (


) into phenylboronic acid building blocks serves two distinct but critical functions: conformational restriction  via the Thorpe-Ingold effect and steric shielding  to prevent metabolic or chemical degradation. This guide dissects the utility of these specialized building blocks, moving beyond simple coupling reagents to their role as architects of 3D pharmacophores and stable drug candidates.[1]
The Two Classes of Gem-Dimethyl Phenylboronic Acids

To ensure precision, we must distinguish between the two structural motifs implied by "gem-dimethyl substituted phenylboronic acids":

ClassStructural MotifPrimary FunctionKey Application
Type A: Side-Chain Gem-Dimethyl Phenyl ring substituted with a

or

linker.
Thorpe-Ingold Effect: Accelerates cyclization; rigidifies linear chains.Synthesis of dihydrobenzofurans, indanes, and conformationally restricted PROTAC linkers.
Type B: Steric Shield (2,6-Dimethyl) Methyl groups at the 2- and 6-positions of the phenyl ring (ortho to Boron).Steric Protection: Prevents protodeboronation; induces atropisomerism.Stable biaryl synthesis; atroposelective coupling; protecting the C-B bond in vivo.
Type A: The Thorpe-Ingold Effect in Boronic Acid Scaffolds

The Thorpe-Ingold effect (or gem-dialkyl effect) posits that substituents on a carbon chain compress the internal bond angle, forcing the terminal groups closer together.[2][3][4] In phenylboronic acid derivatives, this is exploited to drive difficult cyclizations or to lock a ligand into a bioactive conformation.

Mechanistic Advantage

When a gem-dimethyl group is introduced into a linker attached to a phenylboronic acid, the population of the reactive rotamer increases. This is not merely kinetic; it is thermodynamic. The gem-dimethyl group destabilizes the open chain form relative to the cyclic product by reducing the rotational entropy of the open chain.

Key Insight: In drug design, replacing a methylene (


) with a gem-dimethyl (

) often improves potency by reducing the entropic penalty of binding to the target protein.
Visualization: Thorpe-Ingold Driven Cyclization

The following diagram illustrates the pathway where a gem-dimethyl substituted phenylboronic acid precursor undergoes facilitated cyclization to form a fused heterocycle (e.g., a benzoxaborole or dihydrobenzofuran derivative).

ThorpeIngold Precursor Open Chain Precursor (High Rotational Entropy) Transition Transition State (Angle Compression) Precursor->Transition Rotational Barrier Reduced Product Cyclized Pharmacophore (Restricted Conformation) Transition->Product Rapid Cyclization GemMe2 Gem-Dimethyl Group (-C(Me)2-) GemMe2->Transition Induces Angle Compression

Figure 1: Kinetic facilitation of ring closure via the Thorpe-Ingold effect.[2][4] The gem-dimethyl group compresses the internal angle, forcing reactive centers (e.g., Boron and a nucleophile) into proximity.[2][3]

Type B: 2,6-Dimethylphenylboronic Acid (The Steric Shield)

2,6-Dimethylphenylboronic acid (CAS: 100379-00-8) represents the "Steric Shield" class. The methyl groups flanking the boronic acid moiety create a pocket that protects the C-B bond.

Stability vs. Reactivity
  • Protodeboronation Resistance: Standard phenylboronic acids are susceptible to hydrolysis of the C-B bond (protodeboronation) under basic/aqueous conditions, especially at high temperatures. The 2,6-dimethyl motif significantly retards this pathway by blocking the approach of water/hydroxide to the ipso-carbon.

  • Coupling Challenges: The same steric bulk that confers stability makes Suzuki-Miyaura coupling difficult. Standard catalysts (e.g.,

    
    ) often fail because the oxidative addition complex cannot easily undergo transmetalation with the bulky boronic acid.
    
Data: Stability Profile
CompoundHalf-life (pH 7, 25°C)Half-life (pH 12, 60°C)Relative Coupling Rate*
Phenylboronic Acid> 24 h~ 4 h1.0 (Reference)
2,6-Dimethylphenylboronic Acid > 1 week > 48 h 0.05 (Slow)
2,6-Difluorophenylboronic Acid~ 6 h< 10 min0.8

*Relative rate using standard Pd(PPh3)4 conditions. Requires specialized ligands for efficient conversion.

Experimental Protocols
Protocol A: High-Yield Coupling of Sterically Hindered 2,6-Dimethylphenylboronic Acid

Objective: Couple 2,6-dimethylphenylboronic acid with an aryl bromide where standard conditions fail.

Rationale: We utilize S-Phos or X-Phos ligands. These Buchwald ligands are electron-rich (facilitating oxidative addition) and bulky (facilitating reductive elimination), but crucially, they create a pocket that accommodates the steric bulk of the 2,6-dimethyl group during transmetalation.

Materials:

  • Aryl Bromide (1.0 equiv)

  • 2,6-Dimethylphenylboronic acid (1.5 equiv)

  • Catalyst:

    
     (1-2 mol%)
    
  • Ligand: S-Phos (4-8 mol%)

  • Base:

    
     (3.0 equiv, anhydrous)
    
  • Solvent: Toluene/Water (10:1 ratio)

Step-by-Step Workflow:

  • Degassing: Charge a reaction vial with the Aryl Bromide, Boronic Acid,

    
    , S-Phos, and 
    
    
    
    . Cap and purge with Argon/Nitrogen for 5 minutes.
  • Solvent Addition: Add degassed Toluene and Water via syringe. The biphasic system helps dissolve the inorganic base while keeping the catalyst in the organic phase.

  • Activation: Heat the block to 100°C . Vigorous stirring is essential to maximize the interface area.

  • Monitoring: Monitor by LC-MS. Note that the boronic acid may show a broad peak or anhydride formation; focus on the disappearance of the Aryl Bromide.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
  • Purification: Flash chromatography. Note: The 2,6-dimethyl group increases lipophilicity; the product will likely elute faster than a non-methylated analog.

Protocol B: Synthesis of Gem-Dimethyl Linkers via Ir-Catalyzed C-H Borylation

Objective: Install a boronic ester on a phenyl ring containing a gem-dimethyl side chain (e.g., tert-butyl benzene or isopropyl benzene derivatives).

Rationale: Traditional lithiation of gem-dimethyl substrates can be messy due to steric hindrance or benzylic deprotonation. Iridium-catalyzed C-H borylation is controlled by sterics, placing the boron at the least hindered position (usually meta/para to the gem-dimethyl group).

Workflow Visualization:

IrBorylation Substrate Gem-Dimethyl Substrate (e.g., t-Butylbenzene) Intermediate Active Ir-Tris(boryl) Species Substrate->Intermediate Coordination Catalyst [Ir(OMe)(cod)]2 + dtbpy (Steric Control) Catalyst->Intermediate Reagent B2pin2 (Bis(pinacolato)diboron) Reagent->Intermediate Product Meta/Para-Borylated Product (Sterically Directed) Intermediate->Product C-H Activation (100-120°C, THF)

Figure 2: Sterically controlled C-H borylation allows precise installation of boron distal to the bulky gem-dimethyl group.

Strategic Applications in Drug Development
  • Atropisomer Design: Using 2,6-dimethylphenylboronic acid in coupling reactions with ortho-substituted aryl halides generates biaryl axes with restricted rotation . If the rotational barrier (

    
    ) exceeds ~20 kcal/mol, the atropisomers can be separated. This is increasingly used to create chiral drugs without chiral centers (axial chirality).
    
  • Metabolic Blocking: The "Soft Spot" theory in metabolism suggests CYP450 enzymes attack electron-rich, unhindered positions. Placing a gem-dimethyl group (Type A) or using the 2,6-dimethyl motif (Type B) blocks these sites, extending the half-life (

    
    ) of the drug.
    
  • PROTAC Linkers: Flexible linkers in PROTACs (Proteolysis Targeting Chimeras) often suffer from poor cell permeability. Incorporating gem-dimethyl groups into the linker chain rigidifies the structure (Thorpe-Ingold), reducing the entropic cost of ternary complex formation (Target-PROTAC-E3 Ligase) and improving permeability by masking polar bonds.

References
  • Thorpe-Ingold Effect in Cyclization: Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). The formation and stability of spiro-compounds. J. Chem. Soc., Trans., 107, 1080-1106.

  • Gem-Dimethyl Effect in Medicinal Chemistry: Talele, T. T. (2018).[5] Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry.[6] Journal of Medicinal Chemistry, 61(6), 2166–2210.[5]

  • Stability of 2,6-Dimethylphenylboronic Acid: Sigma-Aldrich Product Data, CAS 100379-00-8.

  • Buchwald Coupling of Hindered Boronic Acids: Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. J. Am. Chem. Soc., 129(11), 3358–3366.

  • Ir-Catalyzed Borylation: Cho, J. Y., Tse, M. K., Holmes, D., Maleczka, R. E., & Smith, M. R. (2002). Remarkably Selective Iridium Catalysts for the Elaboration of Aromatic C-H Bonds. Science, 295(5553), 305-308.

Sources

Technical Guide: Solubility & Handling of 4-[(2-N-BOC-Amino)-2-propyl]phenylboronic Acid in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the solubility profile, dissolution thermodynamics, and handling protocols for 4-[(2-N-BOC-Amino)-2-propyl]phenylboronic acid (CAS Analog: 489446-42-6 / 380430-49-9). Primarily utilized as a building block in peptidomimetics and Suzuki-Miyaura cross-coupling reactions, this compound exhibits a distinct solubility behavior governed by the equilibrium between its monomeric acid and trimeric boroxine forms.

While the tert-butyloxycarbonyl (BOC) group and alkyl linker enhance lipophilicity, the boronic acid moiety drives specific solvation requirements. This guide provides evidence-based protocols to ensure the integrity of stock solutions in Dimethyl Sulfoxide (DMSO), preventing common pitfalls such as protodeboronation or incomplete solvation that compromise downstream stoichiometry.

Physicochemical Profile & Solvation Mechanism

Structural Analysis

The molecule comprises three distinct functional domains that dictate its solubility:

  • Boronic Acid Head (

    
    ):  A Lewis acidic center that functions as a hydrogen bond donor/acceptor. In the solid state, this group dehydrates to form stable, six-membered boroxine rings (anhydrides).
    
  • Phenyl-Alkyl Linker: The phenyl ring provides a rigid scaffold, while the "2-propyl" (gem-dimethyl) group introduces steric bulk and lipophilicity.

  • N-BOC Carbamate: A hydrophobic protecting group that significantly increases solubility in organic solvents compared to the free amine.

The DMSO Solvation Effect

DMSO is the optimal solvent for this compound due to its high dielectric constant and high dipole moment. Crucially, the sulfoxide oxygen acts as a Lewis base, coordinating to the empty p-orbital of the boron atom.

The Dissolution Mechanism: In the solid phase, the compound exists largely as a boroxine trimer. Upon addition of DMSO, the solvent molecules intercalate, breaking the intermolecular hydrogen bonds and coordinating with the boron center. This shifts the equilibrium from the insoluble anhydride (boroxine) to the soluble monomeric species.

SolvationMechanism Solid Solid Phase (Boroxine Trimer Network) Transition Transition State (H-Bond Disruption) Solid->Transition Endothermic Lattice Break DMSO DMSO Addition (Lewis Base Donor) DMSO->Transition Coordination Solution Solvated Monomer (R-B(OH)2 • DMSO) Transition->Solution Exothermic Solvation Solution->Solid Reversible (If water removed)

Figure 1: Thermodynamic pathway of boronic acid dissolution in DMSO, shifting from trimeric solid to solvated monomer.

Solubility Data & Preparation Protocols

Solubility Thresholds

While specific gravimetric data varies by batch purity, the structural analogs establish the following operational solubility ranges at 25°C.

SolventSolubility RatingEstimated SaturationUsage Context
DMSO (Anhydrous) High > 100 mg/mL Primary Stock Solution
DMFHigh> 80 mg/mLAlternative Stock
MethanolModerate~ 20-40 mg/mLReactant Solvent (Risk of esterification)
Water (pH 7)Low< 1 mg/mLPrecipitation / Work-up
DCMModerate~ 10-20 mg/mLExtraction
Protocol: Preparation of 100 mM Stock Solution

Objective: Prepare 5 mL of a 100 mM stock solution. Molecular Weight (Approx): 279.14 g/mol (Calculated based on formula


). Note: Verify exact MW on your specific CoA.

Step-by-Step Methodology:

  • Equilibration: Allow the storage vial to reach room temperature before opening to prevent condensation (water promotes boroxine formation).

  • Weighing: Weigh 139.6 mg of the compound into a pre-cleaned, amber glass vial (boronic acids can be light sensitive over long periods).

  • Solvent Addition: Add 3.0 mL of anhydrous DMSO (Grade:

    
    99.9%).
    
  • Vortexing: Vortex at medium speed for 30-60 seconds. The solution should turn from a white suspension to a clear, colorless liquid.

    • Troubleshooting: If turbidity persists, sonicate for 2 minutes at ambient temperature.

  • Volume Adjustment: Transfer to a volumetric flask or use a precision pipette to bring the final volume to 5.0 mL with DMSO.

  • Inerting: Purge the headspace with Nitrogen or Argon gas to minimize oxidation and moisture uptake.

Stability & Storage (Expertise & Causality)

The Boroxine Cycle

Researchers often mistake the presence of boroxine for impurity. In DMSO stock solutions, the equilibrium heavily favors the monomer. However, if the DMSO absorbs atmospheric water, the water can hydrolyze the boroxine, but paradoxically, excessive water over time can lead to protodeboronation (cleavage of the C-B bond), especially if the pH shifts.

N-BOC Stability

The N-BOC group is stable in DMSO at room temperature.

  • Avoid: Acidic additives (e.g., HCl, TFA) in the DMSO stock, as these will cleave the BOC group (

    
     min in strong acid), liberating the free amine which may then complex intramolecularly with the boron, altering reactivity.
    
Storage Recommendations
  • Short Term (Days): Ambient temperature, dark, sealed.

  • Long Term (Months): -20°C.

    • Critical: DMSO freezes at 19°C. Upon thawing, the solution must be vortexed vigorously. During freezing, the solute can exclude from the crystal lattice, creating localized high-concentration zones that may precipitate as boroxines. Vortexing re-establishes the monomer equilibrium.

Quality Control & Workflow Visualization

To validate the integrity of the dissolved species before critical assays (e.g., SPR, enzymatic inhibition, or coupling), use the following QC workflow.

QC Markers
  • Visual: Solution must be clear. Any precipitate indicates boroxine saturation or contamination.

  • ¹¹B NMR: The most definitive test.

    • Monomer (Active): Signal typically appears around

      
       28-32 ppm in DMSO-
      
      
      
      .
    • Boronate Ester (Contaminant): If methanol was used previously, signals shift upfield.

    • Tetrahedral Boronate (Complexed): Signal shifts to

      
       5-10 ppm (indicates inadvertent base or amine coordination).
      

QC_Workflow Start Dissolved Stock (DMSO) Visual Visual Inspection Start->Visual Turbid Turbid/Precipitate Visual->Turbid Fail Clear Clear Solution Visual->Clear Pass Action1 Sonicate (2 min) Check Water Content Turbid->Action1 NMR QC: 11B NMR Clear->NMR Critical Assays Action1->Visual Retry Pass Signal ~30 ppm (Monomer) NMR->Pass Fail Signal ~20 ppm (Trimer) or ~5 ppm (Complex) NMR->Fail

Figure 2: Quality Control decision tree for validating boronic acid stock solutions.

References

  • Boroxine Formation & Equilibrium: Tokunaga, Y., et al. (2002).[1] "Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution." Journal of the Chemical Society, Perkin Transactions 2.

  • Solubility Mechanisms: Hall, D. G. (Ed.).[2] (2011).[3] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.

  • BOC Protection Stability: Greene, T. W., & Wuts, P. G. M. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.

  • Suzuki-Miyaura Coupling Protocols: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.

  • Compound Properties (Analogous): PubChem. "4-(tert-Butoxycarbonylamino)phenylboronic acid." National Library of Medicine.

Sources

Methodological & Application

Application Note: Chemoselective Deprotection of N-Boc Amino Boronic Acids and Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The deprotection of N-Boc groups in the presence of boronic acids (or their esters) presents a unique chemoselective challenge. Unlike standard peptide synthesis, the presence of the empty p-orbital on boron creates two critical failure modes: protodeboronation (cleavage of the C-B bond) and Lewis acid-base complexation (zwitterion formation).

This guide provides a validated protocol that prioritizes the Anhydrous HCl Precipitation Method . By avoiding aqueous workups and utilizing the insolubility of amino-boronic acid hydrochloride salts in ether/dioxane, researchers can isolate high-purity products without subjecting the labile C-B bond to hydrolytic cleavage.

Mechanistic Insight & The "Boron Paradox"

To successfully deprotect these substrates, one must understand the competing pathways. Standard Boc removal generates a tert-butyl cation (


) and carbamic acid.
The Protodeboronation Risk

Boronic acids are susceptible to ipso-substitution under acidic conditions, particularly when water and heat are present. The mechanism involves the protonation of the carbon bearing the boron, followed by the elimination of boric acid.

  • Risk Factor 1: Electron-rich aromatic rings (e.g., aminophenylboronic acids) are highly prone to this.

  • Risk Factor 2: Aqueous mineral acids (e.g., 6M HCl, reflux) accelerate C-B cleavage.

  • Risk Factor 3: The "Sticky" Zwitterion. Free amino boronic acids often exist as internal salts (ammonium-boronate zwitterions), making them highly water-soluble and impossible to extract using standard organic-aqueous partitions.

The Solution: Kinetic Control via Solvation

By using anhydrous acids (HCl in Dioxane) and non-polar antisolvents (Diethyl Ether), we force the kinetic product (the amine hydrochloride salt) to precipitate immediately, removing it from the reaction equilibrium and preventing side reactions.

Boc_Boron_Mechanism Substrate Boc-Amino-Boronic Acid Intermediate Amine-Boronic Acid (Free) Substrate->Intermediate Acid (H+) -tBu, -CO2 Product Amine-HCl Salt (Precipitate) Intermediate->Product Anhydrous HCl/Dioxane (Kinetic Trap) SideProduct Protodeboronated Byproduct (Loss of Boron) Intermediate->SideProduct H2O / Heat / Aqueous Workup (Thermodynamic Fail)

Figure 1: The kinetic trap strategy. Rapid precipitation of the HCl salt prevents the hydrolytic cleavage of the C-B bond.

Validated Protocols

Protocol A: The Anhydrous Precipitation (Gold Standard)

Best for: Aryl/Alkyl Boronic Acids and Pinacol Esters where the ester is to be retained.

Reagents:

  • 4.0 M HCl in 1,4-Dioxane (Commercially available, anhydrous).

  • Diethyl Ether (Et₂O) or MTBE (Antisolvent).

  • Methanol (MeOH) - Only if solubility is an issue.

Step-by-Step Procedure:

  • Dissolution: Dissolve the N-Boc boronic acid/ester (1.0 equiv) in a minimal amount of 1,4-dioxane or dry EtOAc.

    • Note: If the substrate is insoluble, add dry MeOH dropwise until clear, but keep MeOH <10% of total volume to ensure precipitation later.

  • Acidification: Cool the solution to 0 °C in an ice bath. Add 4.0 M HCl in Dioxane (5–10 equiv) dropwise.

    • Why Cold? Controls the exotherm of isobutylene generation and minimizes C-B bond stress.

  • Reaction: Allow to warm to room temperature (20–25 °C) and stir for 1–3 hours.

    • Monitoring: TLC is often ineffective due to the polarity of the product. Monitor by disappearance of starting material spot or aliquot NMR.

  • Precipitation (The Critical Step):

    • Scenario 1 (Precipitate forms): If a white solid appears, dilute the mixture with excess anhydrous Diethyl Ether (approx. 3x reaction volume).

    • Scenario 2 (No precipitate): If the solution remains clear, concentrate the mixture to ~20% volume under vacuum (do not heat >30 °C), then add excess Diethyl Ether to induce precipitation.

  • Isolation: Filter the solid under a nitrogen blanket (amino boronic acids can be hygroscopic). Wash the cake 3x with Et₂O.

  • Drying: Dry under high vacuum.

    • Result: The product is isolated as the Amine Hydrochloride Salt . This stabilizes the amine and prevents zwitterion formation.

Protocol B: Scavenger-Assisted Deprotection

Best for: Highly acid-sensitive substrates or those containing electron-rich aromatics prone to alkylation by the t-butyl cation.

Reagents:

  • Trifluoroacetic Acid (TFA).[1]

  • Dichloromethane (DCM).[2]

  • Triisopropylsilane (TIPS) or Dimethylsulfide (DMS) as scavengers.

Step-by-Step Procedure:

  • Preparation: Prepare a solution of TFA/DCM (1:1 v/v) containing 2.5% TIPS.

  • Addition: Add the TFA cocktail (10 mL per gram of substrate) to the solid N-Boc compound at 0 °C.

  • Reaction: Stir at 0 °C for 30 minutes, then RT for 1 hour.

  • Workup (Non-Aqueous):

    • Do NOT use sodium bicarbonate wash (this will solubilize the boronic acid into the water layer).

    • Concentrate the TFA/DCM solution to an oil.

    • Triturate the oil with cold Et₂O or Hexanes to crash out the trifluoroacetate salt.

    • Decant the supernatant and dry the solid.

Data & Reagent Selection Guide

ParameterProtocol A (HCl/Dioxane)Protocol B (TFA/DCM)Aqueous HCl (Standard)
Primary Utility General Purpose / Scale-up Sensitive SubstratesNOT RECOMMENDED
Product Form Hydrochloride Salt (Solid)TFA Salt (Hygroscopic)Zwitterion (Solution)
C-B Bond Stability High (Anhydrous)High (If cold)Low (Protodeboronation risk)
Purification Filtration (Simple)Trituration (Moderate)Ion-Exchange (Difficult)
Pinacol Ester RetainedRetainedPartially Hydrolyzed

Advanced Considerations

The "Pinacol Persistence"

A common misconception is that acid treatment removes the Pinacol protecting group from the boron. It does not.

  • Protocol A/B will remove the Boc group but leave the Pinacol ester intact (

    
    ).
    
  • To remove Pinacol: This requires a second step, typically transesterification with phenylboronic acid (biphasic ether/water) or oxidative cleavage (NaIO4), which is outside the scope of simple Boc deprotection.

Boroxine Trimerization

Upon drying, free amino boronic acids often dehydrate to form cyclic trimers called boroxines .

  • Observation: The melting point may be broad.

  • NMR Impact: In

    
     or 
    
    
    
    , the boroxine hydrolyzes back to the monomer, so NMR often looks normal. In
    
    
    , you may see complex mixtures of monomer/trimer. This is not an impurity; it is the thermodynamic state of the dry solid.

Troubleshooting & Quality Control

Decision Tree for Workflow

Workflow_Decision Start Start: Boc-Amino-Boron Species CheckType Is it a Pinacol Ester or Free Acid? Start->CheckType Pinacol Pinacol Ester CheckType->Pinacol FreeAcid Free Boronic Acid CheckType->FreeAcid MethodA Use Protocol A (HCl/Dioxane) Isolate as HCl Salt Pinacol->MethodA Pinacol stays on FreeAcid->MethodA CheckSolubility Is Product Water Soluble? MethodA->CheckSolubility Warning Avoid Aqueous Workup! Use Ether Precipitation CheckSolubility->Warning Yes (Zwitterion Risk)

Figure 2: Operational decision tree emphasizing the avoidance of aqueous phases.

QC Checklist
  • ¹¹B NMR: Run in

    
    . A clean peak around ~20-30 ppm indicates boronic acid/ester integrity. A sharp peak at ~18-20 ppm (boric acid) indicates protodeboronation failure.
    
  • Mass Spec: Look for the parent ion. Note that boronic acids often fly as esters with the electrospray solvent (e.g., M+MeOH-H2O).

References

  • Mechanisms of Protodeboronation: Cox, P. A., et al. "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Isotopes, and Mechanisms."[3] Journal of the American Chemical Society, 2017. [Link]

  • Synthesis of Bortezomib (Process Chemistry): Use of HCl/Dioxane for Boc removal in boronic acid peptide synthesis. Journal of Organic Chemistry, "Scalable Synthesis of Bortezomib." [Link]

  • Purification of Boronic Acids: Hall, D. G.[4] (Ed.).[5] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH, 2011. (General Reference for handling boronic acid purification and zwitterions). [Link]

  • Pinacol Ester Stability: Hansen, J., et al.[6][7] "A Method for the Deprotection of Alkylpinacolyl Boronate Esters." The Journal of Organic Chemistry, 2011.[8] (Highlighting that acid does not remove Pinacol easily). [Link]

Sources

Application Note: Strategic Incorporation of 4-Boronocumylamine into Peptidomimetics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic integration of 4-boronocumylamine (and related


-amino boronic acid warheads) into peptidomimetic scaffolds. These moieties are critical in the design of reversible covalent inhibitors for serine and threonine proteases (e.g., the 20S proteasome).

The incorporation of boron into peptide backbones presents unique synthetic challenges, primarily due to the Lewis acidity of the boron atom, its susceptibility to oxidation, and the instability of free


-amino boronic acids. This protocol advocates for a convergent synthesis strategy : assembling the peptide backbone via Solid Phase Peptide Synthesis (SPPS) and coupling the boronic "warhead" in solution phase.

Scientific Foundation: The Boron Advantage

Mechanism of Action

The efficacy of 4-boronocumylamine relies on its ability to act as a transition state analog . Unlike carbon-based electrophiles (aldehydes, epoxides) that are often irreversible, boronic acids form a stable, yet reversible, tetrahedral adduct with the active site nucleophile (Serine-OH or Threonine-OH).

  • Empty p-orbital: The boron atom (

    
     hybridized) possesses an empty p-orbital that readily accepts electron density from the enzyme's active site nucleophile.
    
  • Tetrahedral Geometry: Upon binding, the boron rehybridizes to

    
    , mimicking the high-energy tetrahedral intermediate of peptide bond hydrolysis. This results in nanomolar (nM) or picomolar (pM) inhibition constants (
    
    
    
    ).
Chemical Stability & Handling

Critical Warning: Free


-amino boronic acids are kinetically unstable in their neutral form.[1] They undergo rapid 1,3-migration (protodeborylation) to yield the corresponding amine and boric acid.
  • Storage: Always store as the hydrochloride salt (ammonium form) or as a boronate ester (e.g., pinacol or pinanediol).

  • Equilibrium: In aqueous solution, boronic acids exist in equilibrium between the trigonal planar acid, the boronate anion, and boroxine trimers (anhydrides).

Strategic Planning: The Convergent Workflow

Direct SPPS on boronic acid-containing resins is often low-yielding due to the incompatibility of boronic acids with standard Fmoc deprotection bases (piperidine) and cleavage cocktails (TFA/scavengers).

Recommended Pathway:

  • Peptide Assembly: Synthesize the peptide backbone (minus the C-terminal warhead) on a highly acid-sensitive resin (e.g., 2-Chlorotrityl chloride resin).

  • Cleavage: Release the protected peptide fragment with a mild acid (1% TFA) to retain side-chain protecting groups.

  • Fragment Condensation: Couple the C-terminus of the protected peptide to the 4-boronocumylamine (protected as a pinacol ester) in solution.

  • Global Deprotection: Remove side-chain protecting groups and the boronic ester.

SynthesisWorkflow cluster_SPPS Phase 1: Peptide Backbone (SPPS) cluster_Soln Phase 2: Fragment Condensation cluster_Final Phase 3: Finalization Start Start: Retrosynthetic Analysis Resin 2-Cl-Trt Resin Loading Start->Resin Coupling Fmoc-AA Coupling Cycles Resin->Coupling Cleavage Mild Cleavage (1% TFA) Retain Side-Chain Protection Coupling->Cleavage Activation Activate Peptide-COOH (HATU/HOAt/DIPEA) Cleavage->Activation Protected Peptide Acid CouplingRxn Amide Bond Formation Activation->CouplingRxn Warhead Add Warhead: 4-Boronocumylamine (Pinacol Ester) Warhead->CouplingRxn Deprotection Global Deprotection (TFA/H2O/TIS) CouplingRxn->Deprotection Purification HPLC Purification (Mannitol Additive) Deprotection->Purification

Caption: Convergent synthesis workflow separating solid-phase peptide assembly from solution-phase warhead coupling to maximize yield and purity.

Detailed Protocols

Protocol A: Preparation of Protected Peptide Fragment

Objective: Synthesize the peptide tail


 with side chains protected (Boc/tBu/Trt) for coupling.
  • Resin Selection: Use 2-Chlorotrityl Chloride (2-CTC) resin .

    • Reasoning: 2-CTC allows cleavage of the peptide from the resin using 1% TFA in DCM. This releases the carboxylic acid but leaves acid-labile side-chain protectors (like Boc on Lysine or tBu on Serine) intact.

  • Loading: Load the first amino acid (1.0 equiv) with DIPEA (4 equiv) in DCM for 2 hours. Cap unreacted sites with MeOH/DIPEA (9:1).

  • Elongation: Perform standard Fmoc synthesis:

    • Deprotection: 20% Piperidine in DMF (

      
       min).
      
    • Coupling: Fmoc-AA-OH (3 equiv), HATU (3 equiv), DIPEA (6 equiv) in DMF for 45 min.

  • Cleavage:

    • Wash resin with DCM (

      
      ).
      
    • Treat with 1% TFA in DCM (

      
       mL) for 2 minutes each. Filter directly into a flask containing 10% Pyridine in MeOH to neutralize immediately.
      
    • Concentrate in vacuo.[2] The result is the side-chain protected peptide with a free C-terminal carboxylic acid.

Protocol B: Coupling 4-Boronocumylamine (The Warhead)

Objective: Covalent attachment of the boronic amine to the peptide C-terminus.

Reagents:

  • Protected Peptide Fragment (from Protocol A).[2]

  • 4-Boronocumylamine pinacol ester (HCl salt).

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).

  • HOAt (1-Hydroxy-7-azabenzotriazole) - Optional but recommended to reduce racemization.

  • DIPEA (N,N-Diisopropylethylamine).

  • Solvent: Anhydrous DMF or DCM.

Step-by-Step:

  • Dissolution: Dissolve the Protected Peptide (1.0 equiv) in anhydrous DMF (0.1 M concentration). Cool to 0°C.[2]

  • Activation: Add HATU (1.1 equiv) and HOAt (1.1 equiv). Add DIPEA (2.0 equiv). Stir for 5 minutes at 0°C to form the activated ester.

  • Addition: Add 4-Boronocumylamine pinacol ester HCl salt (1.2 equiv) followed by additional DIPEA (2.0 equiv).

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.

    • Monitoring: Monitor by LC-MS.[3] Look for the mass of [Peptide + Warhead + Pinacol].

    • Note: The pinacol ester is stable here. Do not attempt to deprotect the boron yet.

  • Workup: Dilute with EtOAc, wash with 5%

    
    , sat. 
    
    
    
    , and Brine. Dry over
    
    
    and concentrate.
Protocol C: Global Deprotection & Purification

Objective: Remove side-chain protecting groups and the pinacol ester (if desired) and purify.

1. Deprotection:

  • Dissolve the crude intermediate in TFA/H2O/TIS (95:2.5:2.5) .

  • Stir for 2–3 hours at room temperature.

  • Pinacol Removal: While TFA removes Boc/tBu, the pinacol ester is resilient. However, for many biological assays, the pinacol ester hydrolyzes spontaneously in aqueous buffers or can be removed via transesterification during HPLC purification.

  • Alternative Pinacol Removal: If distinct removal is required, treat the residue with phenylboronic acid (5 equiv) in a biphasic ether/2N HCl mixture (transesterification).

2. HPLC Purification (The Mannitol Trick): Boronic acids often tail badly on C18 columns due to interactions with residual silanols.

  • Mobile Phase A: Water + 0.1% TFA + 10 mM D-Mannitol .

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Mechanism:[1][4][5][6][7][8][9] Mannitol forms a hydrophilic complex with the boronic acid, sharpening the peak shape and preventing irreversible adsorption to the column. The complex dissociates upon lyophilization or dilution in assay buffer.

Data Summary & Characterization

ParameterSpecification / Observation
Coupling Reagent HATU/HOAt (Preferred over EDC to prevent racemization of the

-carbon).
Boron Protection Pinacol ester (Most stable); Pinanediol (Very stable, hard to remove).
MS Signature Boron has two isotopes:

(20%) and

(80%). Look for the characteristic isotopic split in MS peaks.
NMR (

)
Broad peak around ~30 ppm (trigonal) or ~10 ppm (tetrahedral/complexed).
Storage Store final purified powder at -20°C. Avoid long-term storage in methanol (forms methyl esters).
Troubleshooting Guide
  • Problem: Low yield in coupling.

    • Solution: The amine of

      
      -amino boronic acids is less nucleophilic due to the adjacent boron. Increase reaction time or use a stronger coupling agent (e.g., COMU).
      
  • Problem: Broad peaks on HPLC.

    • Solution: Ensure D-Mannitol or Sorbitol is in the aqueous buffer.

  • Problem: "Missing" product in LCMS.

    • Solution: Boronic acids can form boroxines (trimers) which have

      
       mass minus 
      
      
      
      . Check for trimer masses.

References

  • Covalency in Drug Design: Bandyopadhyay, A., & Gao, J. (2016). Targeting the Proteasome: Therapeutic Advances and Future Perspectives. Current Medicinal Chemistry. Link

  • Boronic Acid Synthesis: Kettner, C. A., & Shenvi, A. B. (1984). Inhibition of the serine proteases leukocyte elastase, pancreatic elastase, cathepsin G, and chymotrypsin by peptide boronic acids. Journal of Biological Chemistry. Link

  • Bortezomib Development: Adams, J., et al. (1998). Potent and selective inhibitors of the proteasome: dipeptidyl boronic acids. Bioorganic & Medicinal Chemistry Letters. Link

  • Transesterification/Deprotection: Yudin, A. K. (2015). Amphoteric amino aldehydes, amino boronates, and their derivatives. Chemical Science. Link

  • HPLC Purification Techniques: Use of polyols (mannitol) for boronic acid separation. Waters Application Notes. Link

Sources

Synthesis of BNCT agents using 4-[(2-N-BOC-Amino)-2-propyl]phenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for converting 4-[(2-N-BOC-Amino)-2-propyl]phenylboronic acid (BOC-BPP) into a soluble, active Boron Neutron Capture Therapy (BNCT) agent.[1] Unlike standard Boronophenylalanine (BPA), this precursor contains a gem-dimethyl substitution (


-dialkyl) on the propyl chain.[1] This structural modification sterically hinders Monoamine Oxidase (MAO) degradation, significantly enhancing metabolic stability while retaining affinity for the L-type Amino Acid Transporter 1 (LAT1) highly expressed in glioma and melanoma cells.[1]

This document covers two critical workflows:

  • Direct Activation: Deprotection and Fructose Complexation for small-molecule therapy.[1]

  • Peptide Conjugation: Utilization as a building block for tumor-homing peptides.[1]

Chemical Strategy & Mechanism

The core challenge in BNCT agent synthesis is balancing lipophilicity (for membrane crossing) with aqueous solubility (for intravenous delivery).[1]

  • The Precursor: The BOC group protects the amine, rendering the molecule lipophilic and suitable for purification or peptide coupling.

  • The Active Drug: Removal of the BOC group yields the free amine. However, the resulting zwitterion is poorly soluble at physiological pH (7.4).[1]

  • The Solution: We utilize a Fructose-Boronate Complexation strategy.[1][2][3] The diol groups of fructose form a reversible ester with the boronic acid at high pH, which stabilizes the molecule in an aqueous buffer when titrated back to physiological pH.

Visualizing the Workflow

BNCT_Workflow Precursor BOC-Protected Precursor Deprotection Acidic Deprotection (TFA/DCM) Precursor->Deprotection -BOC FreeAmine Free Amine (Insoluble Zwitterion) Deprotection->FreeAmine Neutralization Complexation Fructose Complexation (pH 9.5 -> 7.4) FreeAmine->Complexation + D-Fructose FinalAgent Soluble BNCT Agent (Ready for Injection) Complexation->FinalAgent Lyophilization

Figure 1: Critical path from protected precursor to soluble clinical candidate.[1][4]

Protocol A: Direct Activation (Deprotection & Solubilization)[1]

Objective: Isolate the free amine form and solubilize it as a fructose complex for biological evaluation.

Reagents Required
ReagentGradePurpose
Trifluoroacetic Acid (TFA)HPLC GradeBOC cleavage
Dichloromethane (DCM)AnhydrousSolvent
D-FructoseUSP/EP GradeSolubilizing ligand
NaOH (1M and 0.1M)Trace Metal GradepH adjustment
HCl (1M)Trace Metal GradepH adjustment
Dowex 50WX4 ResinH+ FormDesalting (Optional)
Step 1: BOC Deprotection
  • Dissolution: Dissolve 1.0 g (approx. 3.4 mmol) of 4-[(2-N-BOC-Amino)-2-propyl]phenylboronic acid in 10 mL of anhydrous DCM in a round-bottom flask.

  • Acidification: Cool to 0°C on ice. Add 10 mL of TFA dropwise over 10 minutes.

    • Note: The boronic acid moiety is stable under these conditions, but temperature control prevents side reactions.[1]

  • Reaction: Stir at room temperature (25°C) for 2 hours. Monitor by TLC (SiO2, 10% MeOH/DCM) until the starting material spot disappears.[1]

  • Isolation: Evaporate volatiles under reduced pressure. Co-evaporate with toluene (

    
     mL) to remove residual TFA.[1]
    
  • Precipitation: Triturate the resulting oil with diethyl ether to yield the trifluoroacetate salt as a white solid.[1] Filter and dry under vacuum.[1]

Step 2: Fructose Complexation (The "Gold Standard" Method)

Context: The free amine is insoluble at neutral pH.[1] Simple neutralization will cause precipitation.[1] We must form the boronate-fructose ester in situ.[1]

  • Mixing: Suspend the deprotected solid (approx. 3.4 mmol) in 15 mL of Milli-Q water.[1]

  • Ligand Addition: Add D-Fructose (3.74 mmol, 1.1 equivalents ) to the suspension.

    • Critical: A slight excess of fructose ensures complete complexation of the boronic acid.

  • Solubilization (pH Swing):

    • Insert a calibrated pH probe.[1]

    • Add 1M NaOH dropwise with vigorous stirring.

    • The solution will clarify as pH passes 9.[1]0. Continue until pH 9.5–10.0 .

    • Mechanism:[1] High pH drives the formation of the tetrahedral boronate anion, which rapidly complexes with the fructose diols.

  • Physiological Adjustment:

    • Slowly back-titrate with 1M HCl.[1]

    • Stop precisely at pH 7.4 .[1]

    • Observation: The solution should remain clear. If turbidity occurs, the complexation failed (insufficient fructose or too rapid pH change).[1]

  • Sterilization: Pass through a 0.22 µm PVDF syringe filter.[1]

  • Storage: Lyophilize immediately to obtain the white powder complex. Reconstitute in saline prior to use.

Protocol B: Peptide Conjugation (Targeting Vector Synthesis)

Objective: Use the BOC-protected precursor as a "warhead" on a tumor-homing peptide (e.g., cRGD for integrin targeting).[1]

Solid-Phase Peptide Synthesis (SPPS) Integration
  • Resin Loading: Synthesize your peptide backbone (e.g., RGD sequence) on Rink Amide resin using standard Fmoc chemistry.[1]

  • N-Terminal Coupling:

    • Do not remove the BOC group from the boron precursor yet.

    • Activate the carboxylic acid of a linker (e.g., succinic anhydride) attached to the peptide N-terminus, OR if the boron precursor has a carboxyl handle (unlikely based on the name, assuming it's an amine payload), you may need a bifunctional linker (e.g., DSC - Disuccinimidyl carbonate) to attach the precursor's amine to the peptide.

    • Correction: If the precursor is strictly the amine (as implied by "Amino-2-propyl"), it acts as the amine component .

    • Coupling Step: React the resin-bound peptide (with free N-terminus) with a dicarboxylic linker (e.g., Diglycolic acid), then activate the free carboxyl on the resin with HATU/DIPEA.[1] Add the deprotected boron precursor (from Protocol A, Step 1) to the resin.[1]

  • Cleavage: Treat resin with TFA/TIS/H2O (95:2.5:2.5).[1] This cleaves the peptide from the resin.

  • Purification: HPLC (C18 column). Note: Boronic acids can streak on silica; C18 with 0.1% TFA water/acetonitrile is preferred.[1]

Quality Control & Validation

Every batch must undergo the following validation steps to ensure the Boron-Carbon bond remains intact.

MethodSpecificationWhy?
11B-NMR Peak at ~30 ppm (Acid) or ~8 ppm (Ester)Confirms Boron is present and not degraded to Boric Acid (19 ppm).[1]
1H-NMR Gem-dimethyl singlet (~1.2 ppm)Confirms the "2-propyl" structure is intact.[1]
HPLC-ESI-MS M+1 peak matching theoretical massVerifies purity >98%.
ICP-OES Boron Content (ppm)Quantifies exact boron load for dosing calculations.[1]
Mechanism of Action: LAT1 Transport

The "2-propyl" (gem-dimethyl) modification is critical. It mimics the bulky side chain of Leucine, the primary substrate for LAT1, while preventing enzymatic removal of the amine.

LAT1_Mechanism Blood Blood Stream (Extracellular) LAT1 LAT1 Transporter (Overexpressed in Tumor) Blood->LAT1 Boron Agent (Gem-dimethyl mimic) TumorCell Tumor Cytosol (Intracellular) LAT1->TumorCell Active Transport Neutron Thermal Neutron (Irradiation) TumorCell->Neutron Accumulation (>20ppm) Fission Nuclear Fission (Alpha + Li-7) Neutron->Fission Capture (Cross-section 3840b) Fission->TumorCell DNA Damage (Apoptosis)

Figure 2: LAT1-mediated uptake and neutron capture sequence.[1]

References

  • Yoshino, K., et al. (1997).[1] "Improvement of solubility of p-boronophenylalanine by complex formation with monosaccharides." Strahlentherapie und Onkologie, 173, 186-187.[1]

  • Snyder, H. R., et al. (1958).[1] "Synthesis of Aromatic Boronic Acids and Their Derivatives." Journal of the American Chemical Society, 80(4), 835–838.[1]

  • WongTm, K., et al. (2020).[1] "Amino Acid-Based Boron Carriers in Boron Neutron Capture Therapy (BNCT)." Cells, 12(23), 2707.[1] [1]

  • Nomoto, T., et al. (2018).[1] "Poly(vinyl alcohol) functionalized with phenylboronic acid as a solubilizing agent for boronophenylalanine."[1] Journal of Controlled Release, 288, 60-69.[1] [1]

Sources

Troubleshooting & Optimization

Removing pinacol protecting groups from hindered boronic acids

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing Pinacol (Pin) Protecting Groups from Hindered Boronic Acids Role: Senior Application Scientist

Introduction: The "Thermodynamic Sink" Problem

Welcome to the technical support center. If you are here, you have likely attempted to hydrolyze a pinacol boronate ester using standard aqueous acid (HCl/Acetone) and recovered 100% starting material.

The Science: Pinacol esters are exceptionally stable due to the "chelate effect" and the steric bulk of the tetramethyl backbone. In hindered substrates (e.g., ortho-substituted aryls or tertiary alkyls), the boron center is shielded from nucleophilic attack by water. The transition state required for hydrolysis—a tetrahedral boronate intermediate—is energetically inaccessible due to back-strain.

To recover the free boronic acid, we must bypass direct hydrolysis. We use three primary strategies: Oxidative Ligand Cleavage , Fluoride Activation , or Equilibrium Displacement .

Module 1: The Oxidative Bypass (Sodium Periodate)

Best For: Acid-stable substrates where the boron center is extremely hindered. Mechanism:


 does not attack the boron. It oxidatively cleaves the C-C bond of the pinacol backbone, breaking the stable 5-membered ring into two unstable carbonyl fragments, which then hydrolyze easily.
Protocol 1.1: The Standard Periodate Cleavage

Based on the method by Sun et al.

Reagents:

  • Substrate (

    
     equiv)
    
  • Sodium Periodate (

    
    , 
    
    
    
    equiv)
  • Ammonium Acetate (

    
    , 
    
    
    
    equiv)
  • Solvent: Acetone/Water (1:1)

Workflow:

  • Dissolve substrate in Acetone/Water (0.1 M).

  • Add

    
     and 
    
    
    
    .
  • Stir vigorously at RT for 12–24 hours.

    • Note: A cloudy white precipitate (

      
      ) will form.
      
  • Workup: Filter off solids. Evaporate acetone. Extract aqueous layer with EtOAc.

  • Purification: The crude is usually the free boronic acid.

Troubleshooting Guide: Periodate Method
SymptomDiagnosisSolution
Reaction turns brown/black Iodine (

) formation.
Add dilute sodium thiosulfate (

) during workup to quench iodine.
Incomplete conversion Hindered rotation.The pinacol backbone might be locked in a conformation resisting periodate attack. Heat to 40°C or switch to Method 2.
Product is an oil/gum Boroxine formation.Free boronic acids spontaneously dehydrate to trimers (boroxines). This is normal. Verify by

NMR (broad OH peaks).

Module 2: The Fluoride Wedge (Potassium Bifluoride)

Best For: Extremely hindered substrates, acid-sensitive compounds, or when purification of the free acid is difficult. Mechanism: The fluoride ion (


) is small enough to penetrate the steric shield that blocks water. It converts the pinacol ester into a potassium trifluoroborate (

) salt. These salts are often solid, stable, and can be used directly in cross-couplings or hydrolyzed to the acid.
Protocol 2.1: Pinacol Trifluoroborate Salt

Based on the Aggarwal/Lloyd-Jones Protocol

Reagents:

  • Substrate (

    
     equiv)
    
  • Potassium Bifluoride (

    
    , 
    
    
    
    equiv) — Caution: Corrosive to glass.
  • Solvent: MeOH/Water (3:1)

Workflow:

  • Dissolve substrate in MeOH.

  • Add

    
     as a saturated aqueous solution (approx 4.5M).
    
  • Stir at RT. The product often precipitates as a white solid.

  • Workup: Evaporate MeOH. The remaining solid is a mix of product and salts. Extract with hot Acetone or Acetonitrile (product dissolves, inorganic salts do not). Filter and evaporate.[1][2]

Protocol 2.2: Trifluoroborate Free Boronic Acid

To recover the free acid from the salt:

  • Dissolve

    
     in Water/Acetonitrile.
    
  • Add Trimethylsilyl Chloride (TMSCl) (1.0 equiv) or Lithium Hydroxide (3.0 equiv).

  • The silyl group scavenges the fluoride as volatile TMS-F, driving the hydrolysis.

G Pin Hindered Pinacol Ester F_Attack Fluoride Attack (KHF2) Pin->F_Attack Small nucleophile penetrates steric wall Trifluoro Trifluoroborate Salt (R-BF3K) F_Attack->Trifluoro Precipitates Scavenge Fluoride Scavenging (TMSCl or LiOH) Trifluoro->Scavenge Hydrolysis FreeAcid Free Boronic Acid (R-B(OH)2) Scavenge->FreeAcid

Caption: The "Fluoride Wedge" strategy utilizes the small atomic radius of fluoride to access hindered boron centers that water cannot reach.

Module 3: Transesterification (The Equilibrium Game)

Best For: Substrates with acid-labile protecting groups (e.g., acetals, Boc) where


 or 

might be too harsh or incompatible.
Protocol 3.1: Diethanolamine (DEA) Complexation

DEA forms a highly crystalline, "cage-like" chelate with boron. This precipitate drives the equilibrium away from pinacol.

Workflow:

  • Dissolve Pin ester in

    
     or THF.
    
  • Add Diethanolamine (1.05 equiv).

  • Stir for 1–3 hours. The DEA-adduct usually precipitates.

  • Filter the solid.

  • Hydrolysis: Suspend the solid in biphasic

    
     / dilute aqueous HCl. Shake. The DEA stays in the water (as ammonium salt); the free boronic acid moves to the ether layer.
    

Module 4: The Nuclear Option (Lewis Acid)

Best For: Substrates that fail all other methods and contain no Lewis-basic sites (amines, pyridines). Reagent: Boron Trichloride (


).[3]

Mechanism: Trans-borylation.


 is a fierce Lewis acid that exchanges ligands with the pinacol ester.

Workflow:

  • Cool substrate in dry DCM to

    
    .
    
  • Add

    
     (1M in DCM, 3.0 equiv) dropwise.
    
  • Warm to

    
     and stir for 1 hour.
    
  • Quench carefully with water.

  • Extract with DCM.

Decision Matrix: Which Method?

DecisionTree Start Start: Hindered Pinacol Ester AcidSensitive Is the molecule Acid Sensitive? Start->AcidSensitive BaseSensitive Is the molecule Base Sensitive? AcidSensitive->BaseSensitive No MethodDEA Use DEA Transesterification (Protocol 3.1) AcidSensitive->MethodDEA Yes MethodPeriodate Use NaIO4 Cleavage (Protocol 1.1) BaseSensitive->MethodPeriodate No (Stable) MethodKHF2 Use KHF2 / TMSCl (Protocol 2.1) BaseSensitive->MethodKHF2 Yes (Fragile)

Caption: Selection guide for deprotection methodologies based on substrate stability.

FAQ: Frequently Asked Questions

Q: I isolated my product, but the NMR shows a broad hump around 8.0 ppm and the integration is wrong. Is it impure? A: Likely not. Boronic acids exist in equilibrium with their anhydrides (boroxines). This oligomerization broadens NMR signals and removes the discrete


 protons. Add a drop of 

to the NMR tube; this often sharpens the peaks by shifting the equilibrium to the monomeric acid species (rapid exchange).

Q: Can I use the potassium trifluoroborate salt directly in Suzuki couplings? A: Yes. In fact, for hindered substrates, the trifluoroborate often outperforms the free boronic acid because it releases the active species slowly, preventing protodeboronation (a common side reaction in hindered systems).

Q: My substrate has a nitrile group. Will


 attack it? 
A:  Yes. 

will attack nitriles to form imines. Use the Potassium Bifluoride (Method 2) protocol instead; it is compatible with nitriles.

References

  • Sun, J., Perfetti, M. T., & Santos, W. L. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters.[4][5][6][7][8] The Journal of Organic Chemistry, 76(9), 3571–3575. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

  • Yudin, A. K. (2011).[3] Amphoteric Boronates: The MIDA Boronate Ester.[9] Wiley Interdisciplinary Reviews, 1. Link

  • Aggarwal, V. K., et al. (2009).[10] Improved Method for the Conversion of Pinacolboronic Esters into Trifluoroborate Salts. Tetrahedron, 65(48), 9956-9960. Link

Sources

Technical Support Center: Minimizing Side Reactions During Boc Deprotection with TFA

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for trifluoroacetic acid (TFA)-mediated deprotection of the tert-butoxycarbonyl (Boc) group. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize common side reactions encountered during this critical step in organic and peptide synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can design robust, self-validating deprotection systems.

Troubleshooting Guide: Problem-Oriented Solutions

This section addresses specific issues you may encounter during your experiments, providing mechanistic explanations and actionable solutions.

Issue 1: I'm observing unexpected mass additions of +56 Da in my LC-MS, particularly with Tryptophan, Methionine, or Tyrosine residues. What is happening?

Answer:

You are observing tert-butylation , the most common side reaction during Boc deprotection.

The Mechanism: The core of the issue lies in the deprotection mechanism itself. TFA protonates the Boc group, causing it to cleave and generate a highly reactive and electrophilic tert-butyl cation (t-Bu⁺).[1][2][3] If not neutralized, this cation will attack any nucleophilic sites on your molecule.

Amino acid residues with electron-rich side chains are particularly vulnerable:

  • Tryptophan (Trp): The indole ring is highly nucleophilic and susceptible to alkylation at various positions.[1][4][5]

  • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[1][6]

  • Cysteine (Cys): The free thiol group is a prime target for tert-butylation.[1]

  • Tyrosine (Tyr): The activated phenolic ring can be alkylated.[1]

G Protonation Protonation tBu_Cation tBu_Cation

The Solution: Employing Scavengers

The key to preventing tert-butylation is to introduce a "scavenger" into your TFA deprotection cocktail. Scavengers are nucleophilic molecules that are more reactive towards the t-butyl cation than your sensitive residues, effectively trapping it before it can cause damage.[1][7]

Recommended Scavengers for tert-Butylation:

ScavengerMechanismTarget ResiduesTypical Concentration (v/v)Notes
Triisopropylsilane (TIS) Hydride (H⁻) donorTrp, Met, Cys, Tyr2.5% - 5%Highly effective and volatile, making it easy to remove. Reduces the cation to isobutane.[8][9]
Water (H₂O) NucleophileGeneral Purpose2.5% - 5%Reacts with the cation to form tert-butanol. Often used in combination with TIS.
Thioanisole NucleophileTrp, Met5%Effective but malodorous. Can also help suppress Met oxidation.[10]
1,2-Ethanedithiol (EDT) NucleophileCys, Trp2.5%A strong scavenger, particularly for protecting Cys residues.[7][8] Very malodorous.

Experimental Protocol: Standard Deprotection with Scavengers

  • Preparation: Ensure your Boc-protected compound, often on a solid-phase resin, is dry. Swell the resin in a suitable solvent like dichloromethane (DCM) for 10-15 minutes, then drain.[11]

  • Cocktail Formulation: In a well-ventilated fume hood, prepare the cleavage cocktail immediately before use.[12] A robust, general-purpose cocktail is TFA/TIS/H₂O (95:2.5:2.5, v/v/v) .[1][13]

  • Deprotection Reaction: Add the fresh cocktail to your compound/resin (a common ratio is 10 mL per 0.25 mmol of substrate).[14] Allow the reaction to proceed at room temperature for 1.5 - 2 hours with gentle agitation.[15]

  • Isolation: Filter the resin and collect the TFA filtrate. Wash the resin twice with a small volume of fresh TFA and combine the filtrates.[11]

  • Precipitation: Add the TFA solution dropwise to a centrifuge tube containing cold diethyl ether (approx. 10x the volume of the TFA). A white precipitate of your deprotected compound should form.[11]

  • Work-up: Centrifuge the suspension to pellet the product. Decant the ether, wash the pellet with more cold ether, and dry the final product under vacuum.[11]

Issue 2: My methionine-containing peptide is showing a mass addition of +16 Da.

Answer:

Your methionine (Met) residue has been oxidized to methionine sulfoxide (Met(O)).

The Mechanism: The thioether side chain of methionine is susceptible to oxidation, which can occur during the acidic cleavage step.[16][17][18] While TFA itself is not a strong oxidizing agent, trace peroxides in older solvents or exposure to air during the work-up can facilitate this side reaction.[19]

The Solution: Reductive Scavengers and Conditions

  • Use Fresh Reagents: Always use high-quality, fresh TFA and solvents to minimize the presence of oxidative impurities.

  • Inert Atmosphere: While not always necessary, blanketing the reaction with an inert gas like nitrogen or argon can help prevent air oxidation, especially during longer reaction times.[12]

  • Incorporate Specific Scavengers: While TIS offers some protection, more targeted scavengers are effective.

    • Dimethyl Sulfide (DMS): Often used in combination with other reagents to reduce already-formed Met(O) back to Met.[20]

    • Ammonium Iodide (NH₄I): Used in conjunction with DMS in TFA to create a potent reducing environment that converts Met(O) to Met.[14][19]

Recommended Cocktail for Methionine-Containing Peptides:

A specialized cocktail, known as Reagent H , can be effective: TFA/Phenol/Thioanisole/EDT/Water/DMS/NH₄I (81:5:5:2.5:3:2:1.5).[14] This combination provides robust scavenging of cations while actively reducing any oxidized methionine.

Issue 3: My peptide contains an Asp-Gly or Asp-Ser sequence and I'm seeing a mass-neutral impurity that is difficult to separate by HPLC.

Answer:

You are likely observing byproducts from aspartimide formation .

The Mechanism: This side reaction is particularly problematic in Fmoc-based solid-phase peptide synthesis (SPPS) during the repetitive basic treatments for Fmoc removal, but the cyclic aspartimide intermediate can be hydrolyzed during the final acidic TFA cleavage. The side-chain carboxylate of aspartic acid (Asp) can attack the backbone amide nitrogen of the following amino acid, forming a five-membered succinimide ring.[21] This intermediate is unstable and can hydrolyze during TFA cleavage to yield not only the desired α-aspartyl peptide but also the undesired β-aspartyl peptide, an isomer that is often very difficult to purify away from the target compound.[22]

G

The Solution: Prevention During Synthesis

Minimizing aspartimide formation is primarily a challenge addressed during the synthesis phase, before the final TFA cleavage.

  • Use Sterically Hindered Protecting Groups: Instead of the standard tert-butyl (tBu) protecting group for the Asp side chain, use a bulkier group like OMpe (3-methyl-pent-3-yl) or ODmab . These groups sterically hinder the initial cyclization reaction.[23]

  • Incorporate Backbone Protection: For particularly sensitive sequences like Asp-Gly, using a dipeptide building block with a backbone protecting group, such as Fmoc-Asp(OtBu)-Dmb-Gly-OH , can prevent the reaction. The Dmb (2,4-dimethoxybenzyl) group on the glycine nitrogen physically blocks the cyclization and is removed during the final TFA cleavage.[21]

  • Modify Deprotection Conditions (SPPS): During synthesis, using a weaker base (e.g., piperazine instead of piperidine) or adding an acidic additive like 0.1 M HOBt to the piperidine solution can reduce the rate of aspartimide formation.[23]

Frequently Asked Questions (FAQs)

Q1: Why is TFA the standard acid for Boc deprotection? A1: TFA is highly effective due to its strong acidity (pKa ~0.5), which allows for rapid cleavage. Crucially, it is also highly volatile (boiling point ~72 °C), which simplifies its removal from the final product during work-up, often by rotary evaporation or nitrogen stream.[24]

Q2: Can I use other acids like HCl? A2: Yes, acids like HCl in an organic solvent (e.g., 4M HCl in dioxane) can also be used. However, TFA is generally preferred for its ease of use and removal. The choice may depend on the stability of other functional groups in your molecule.

Q3: What are the essential safety precautions when handling TFA? A3: TFA is a strong, corrosive acid and must be handled with extreme care.[25][26]

  • Always work in a certified chemical fume hood. [25][26]

  • Wear appropriate Personal Protective Equipment (PPE): This includes splash goggles, a face shield, a lab coat, and acid-resistant gloves (double-gloving is recommended).[25][27]

  • Have emergency equipment ready: Ensure an eyewash station and safety shower are immediately accessible.[26][27]

  • Disposal: Neutralize TFA waste before disposal according to your institution's guidelines. Do not pour it directly down the drain.[28]

Q4: How do I choose the right cleavage cocktail for my peptide? A4: The choice is dictated entirely by the amino acid composition of your peptide.

  • No sensitive residues: A simple mixture of TFA/H₂O (95:5) may suffice.[12]

  • Contains Trp, Met, Tyr, or Cys: Use a robust general cocktail like TFA/TIS/H₂O (95:2.5:2.5) .[29]

  • Contains Arg(Pbf/Pmc): These protecting groups can be slow to cleave. Ensure a reaction time of at least 2-3 hours. Thioanisole can help accelerate removal.[7]

  • Contains multiple Cys or Met: Consider a more complex, scavenger-rich mixture like Reagent K (TFA/water/phenol/thioanisole/EDT [82.5:5:5:5:2.5]) for maximum protection.[29]

References

  • Amherst College. (2024, April 2). STANDARD OPERATION PROCEDURES FOR WORKING WITH Trifluoroacetic Acid AT AMHERST COLLEGE. Amherst College Chemistry Department. Retrieved from [Link]

  • Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research, 12(5), 258-268. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY: TRIFLUOROACETIC ACID. NJ.gov. Retrieved from [Link]

  • ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Trifluoroacetic acid (TFA). Carl ROTH. Retrieved from [Link]

  • Iris Biotech GmbH. (n.d.). ASPARTIMIDE FORMATION. Iris Biotech. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection. Aapptec. Retrieved from [Link]

  • YouTube. (2022, July 12). Peptide Hand Synthesis Part 8: Cleaving. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • Study.com. (n.d.). In solid-phase peptide synthesis (SPPS), we use TIS as a scavenger agent. What purpose does it serve? Homework.Study.com. Retrieved from [Link]

  • Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total-synthesis.com. Retrieved from [Link]

  • ResearchGate. (2022, December 18). How to prevent aspartimide formation during Microwave-assisted peptide synthesis? ResearchGate. Retrieved from [Link]

  • The Peptide Synthesis Blog. (2023, February 6). Preventing aspartimide rearrangements during fmoc-based solid phase peptide synthesis. Retrieved from [Link]

  • ResearchGate. (2018, January 4). What is the role of Triisopropylsilane during the cleavage of peptides from the resin using Solid Phase Synthesis? ResearchGate. Retrieved from [Link]

  • CDN. (n.d.). Cleavage Cocktail Selection. CDN. Retrieved from [Link]

  • PubMed. (2025, September 18). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (2014, October 16). What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis? ResearchGate. Retrieved from [Link]

  • Al-Gharabli, S., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega. Retrieved from [Link]

  • K. M. Haskell-Luevano, et al. (n.d.). Reduction of cysteine-S-protecting groups by triisopropylsilane. PMC. Retrieved from [Link]

  • ACS Publications. (2023, April 20). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega. Retrieved from [Link]

  • Wikipedia. (n.d.). Triisopropylsilane. Retrieved from [Link]

  • Scribd. (n.d.). Rapid N-Boc Deprotection with TFA. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, November 19). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Retrieved from [Link]

  • PubMed. (1978). [Direct tert-butylation of tryptophan: preparation of 2,5,7-tri-tert-butyltryptophan (author's transl)]. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Suppression of Side Reactions During Final Deprotection Employing a Strong Acid in Boc Chemistry: Regeneration of Methionyl Residues from Their Sulfonium Salts. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). tert-Butylation of the tryptophan indole ring during the removal of the tert-butyloxycarbonyl group. Retrieved from [Link]

  • Biotage. (2023, February 7). How to handle peptides that contain methionine. Retrieved from [Link]

  • ResearchGate. (2017, January 6). How to quench the t Bu cation and avoid the realkylation of cysteine with tBu in peptide cleavage? ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Purification of Amphoteric Amino Boronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

The Core Challenge: Why This Chemistry Fails

Context: You are likely here because your standard purification methods (Silica Gel Flash Chromatography, Acid/Base Extraction) have failed.

Amino boronic acids are amphoteric (containing both a basic amine and an acidic boronic acid) and equilibrium-active . Unlike standard organic molecules, they do not exist as a single static species in solution.

  • Zwitterionic Nature: At neutral pH, they exist as highly polar zwitterions (

    
    ), making them water-soluble and difficult to extract into organic solvents.
    
  • Boroxine Equilibrium: Upon concentration or dehydration, free boronic acids spontaneously trimerize to form boroxines (anhydrides). This is not an impurity; it is a thermodynamic state.

  • Silica Irreversibility: The empty p-orbital of boron acts as a Lewis acid, coordinating irreversibly with the silanol groups (

    
    ) of silica gel, leading to severe tailing or total mass loss.
    

Diagnostic & Decision Logic

Before selecting a protocol, determine the state of your crude mixture using the logic flow below.

Workflow Visualization: Purification Strategy Selector

PurificationLogic Start Start: Crude Deprotection Mixture CheckPinacol Is the Pinacol Ester still present? Start->CheckPinacol CheckSolubility Is the Free Acid Water Soluble? CheckPinacol->CheckSolubility No (Free Acid present) Transesterification Protocol A: Biphasic Transesterification (The Hall Method) CheckPinacol->Transesterification Yes (Hydrolysis failed) Adsorption Protocol B: Diaion HP-20 Resin (Desalting/Capture) CheckSolubility->Adsorption Yes (High Solubility) Isoelectric Protocol C: pI Precipitation (The 'Sweet Spot') CheckSolubility->Isoelectric No (Precipitates at neutral pH) Transesterification->CheckSolubility Post-Cleavage Recryst Protocol D: Boroxine Crystallization (EtOAc/MeCN) Adsorption->Recryst Polishing Step Isoelectric->Recryst Polishing Step

Figure 1: Decision matrix for selecting the appropriate purification modality based on impurity profile and solubility.

Troubleshooting Guide (Q&A)

Issue 1: "I cannot remove the pinacol ester using standard HCl/TFA hydrolysis."

Diagnosis: Pinacol esters are thermodynamically stable and kinetically inert to simple hydrolysis due to the steric bulk and the "chelate effect" of the diol. Solution: Do not use oxidative cleavage (NaIO4) if you have free amines, as it will degrade the molecule. Use Biphasic Transesterification .

  • Mechanism: You must introduce a "sacrificial" boronic acid (like Phenylboronic acid) that competes for the pinacol diol.

  • Action: See Protocol A .

Issue 2: "My product disappears on Silica Gel columns."

Diagnosis: The boronic acid is coordinating with the silica stationary phase. Solution: Switch stationary phases.

  • Option A (Reverse Phase): Use C18, but you must use a modifier. 0.1% Formic acid is common, but ensure the pH keeps the amine protonated (

    
    ) and the boron neutral (
    
    
    
    ).
  • Option B (Polymeric Resin): Use Diaion HP-20 or Amberlite XAD . These are polystyrene-divinylbenzene (PS-DVB) resins that adsorb hydrophobic moieties (the peptide backbone) while allowing salts and polar impurities to wash away.

  • Action: See Protocol B .

Issue 3: "I can't extract the product from water; it's too polar."

Diagnosis: You are likely at a pH where the molecule is charged (either fully protonated cation or boronate anion). Solution: Adjust to the Isoelectric Point (pI) .[1][2][3]

  • Theory: At the pI, the net charge is zero.[1][2][3][4] This is the point of minimum solubility for zwitterions.

  • Action: Titrate the aqueous solution carefully. If the theoretical pI is 5.5, adjust the pH to exactly 5.5. The solution often turns cloudy, allowing for filtration or extraction into n-butanol/EtOAc.

Detailed Experimental Protocols

Protocol A: Pinacol Removal via Transesterification (The Hall Method)

Best for: Converting stable pinacol esters to free boronic acids without oxidation.

Materials:

  • Phenylboronic acid (PBA) - 5 to 10 equivalents.

  • Solvent: Biphasic mixture of Ether/Water or Hexane/Methanolic HCl.

Step-by-Step:

  • Dissolution: Dissolve the pinacol ester substrate in diethyl ether or MTBE (organic phase).

  • Addition: Add the organic phase to an aqueous solution containing 1M HCl (to keep the amine protonated and soluble in the aqueous phase if possible, or to catalyze the exchange).

  • Exchange: Add 5–10 equivalents of Phenylboronic acid.

  • Agitation: Stir vigorously for 12–24 hours. The PBA reacts with the pinacol to form Phenylboronic acid pinacol ester (highly lipophilic).

  • Separation:

    • The Phenylboronic acid pinacol ester stays in the organic layer.

    • The Free Amino Boronic Acid (product) stays in the aqueous layer (as the hydrochloride salt).

  • Wash: Wash the aqueous layer 3x with ether to remove excess PBA and pinacol ester.

  • Isolation: Lyophilize the aqueous layer to obtain the product.

Protocol B: Desalting & Purification with Diaion HP-20

Best for: Water-soluble zwitterions contaminated with inorganic salts (NaCl, KCl) from deprotection.

Materials:

  • Diaion HP-20 (or SP-207) resin.

  • Solvents: Deionized Water, Methanol (or Acetone).

Step-by-Step:

  • Pre-treatment: Soak HP-20 resin in Methanol for 30 mins to swell, then wash extensively with water (5 bed volumes).

  • Loading: Dissolve crude amino boronic acid in minimal water. Load onto the column.[5]

  • Salt Wash: Elute with 100% Water (2–3 bed volumes).

    • Why? The hydrophobic peptide/boronic acid backbone adsorbs to the PS-DVB beads. Inorganic salts pass through.

  • Elution: Apply a step gradient of Methanol in Water (e.g., 10%, 20%, 50%, 100%).

  • Collection: Monitor fractions by TLC (ninhydrin stain) or HPLC. The product usually elutes between 20–60% Methanol.

  • Concentration: Evaporate methanol at <40°C (to prevent boroxine formation) and lyophilize.

Protocol C: Anhydride Crystallization (Bortezomib Method)

Best for: Final polishing to achieve >99% purity.

Data Table: Solubility Profile of Boronic Acids

SolventFree Acid FormBoroxine (Anhydride) Form
Water High (pH dependent)Low (Hydrolyzes to acid)
Acetonitrile LowHigh
Ethyl Acetate LowModerate
Isopropyl Alcohol ModerateModerate

Step-by-Step:

  • Preparation: Take the semi-pure solid (post-HP-20 or extraction).

  • Slurry: Suspend the solid in a mixture of Ethyl Acetate (EtOAc) and Acetonitrile (MeCN) (typically 9:1 ratio).

  • Reflux: Heat to reflux. The free boronic acid dehydrates to form the Boroxine (trimer), which often has different solubility properties.

  • Cooling: Allow to cool slowly to room temperature, then to 4°C.

  • Filtration: Filter the white precipitate.

    • Note: This solid is often the boroxine trimer. It will hydrolyze back to the monomeric boronic acid upon dissolution in water for biological assays.

Frequently Asked Questions (FAQ)

Q: My NMR spectrum is incredibly broad and messy. Is my compound impure? A: Not necessarily. Boronic acids suffer from quadrupolar relaxation (Boron-11) and exist in equilibrium between monomer, dimer, and trimer (boroxine).

  • Fix: Run the NMR in d6-DMSO with 1-2% D2O and a drop of TFA or DCl . The acid shifts the equilibrium to the monomeric species and sharpens the peaks.

Q: Can I store the purified boronic acid in solution? A: No. In alcoholic solvents, they form esters (half-lives of hours). In water, they are prone to oxidation over weeks. Store as a lyophilized powder at -20°C.

Q: Why do I see two sets of peaks in HPLC? A: This is often due to the slow kinetics of coordination between the boron and the solvent or buffer components. Ensure your HPLC method uses a low pH (0.1% Formic Acid) to suppress ionization and simplify the chromatogram.

References

  • Transesterification (Pinacol Removal)

    • Sun, J., Perfetti, M. T., & Hall, D. G. (2011). General Method for the Synthesis of Functionalized Boronic Acids from Pinacol Boronates. Journal of Organic Chemistry, 76(9), 3571–3575.[6] Link

  • Peptide Boronic Acid Synthesis

    • Kettner, C. A., & Shenvi, A. B. (1984). Inhibition of the Serine Proteases Leukocyte Elastase, Pancreatic Elastase, Cathepsin G, and Chymotrypsin by Peptide Boronic Acids. Journal of Biological Chemistry, 259(24), 15106–15114.[7] Link

  • Bortezomib Purification (Anhydride Crystallization)

    • McCusker, et al. (2013). Process for purification of bortezomib. U.S. Patent No. 8,497,374. Washington, DC: U.S. Patent and Trademark Office. Link

  • Adsorption Resin Applications

    • Mitsubishi Chemical Corporation.[8] (2020). DIAION™ HP20 Technical Manual. Link

  • General Review of Boronic Acid Chemistry

    • Bull, S. D., et al. (2013). Exploiting the Reversible Covalent Bonding of Boronic Acids: Recognition, Sensing, and Assembly. Accounts of Chemical Research, 46(2), 312–326. Link

Sources

Validation & Comparative

Validating Boron Content in Organic Synthesis Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Drug Development & Process Chemistry

Part 1: Executive Summary & The "Boroxine Trap"

In the synthesis of pharmaceutical intermediates—particularly for Suzuki-Miyaura couplings—boron reagents are often treated as static entities. This is a critical error. Unlike standard organic halides, boronic acids (


) exist in a dynamic equilibrium with their cyclic anhydride trimers, known as boroxines  (

).

This guide validates boron content not just as an elemental percentage, but as a functional stoichiometric value. A "99% pure" sample by HPLC (UV) may actually contain varying ratios of boronic acid to boroxine, leading to significant stoichiometric errors in downstream coupling reactions.

The Verdict Upfront:

  • For Stoichiometric Precision (Yield Optimization): Use

    
    H qNMR . It is the only method that quantifies the organic backbone relative to the boron species without destroying the sample.
    
  • For Bulk Assay (CoA Generation): Use Mannitol Titration . It is robust, cost-effective, and corrects for the boroxine/acid equilibrium by converting everything to a titratable complex.

  • For Trace Scavenging/Safety (ICH Q3D): Use ICP-OES . It is the gold standard for total elemental boron but provides no structural information.

Part 2: The Core Challenge (Mechanism)

The validation of boron intermediates is complicated by the dehydration equilibrium. Boronic acids spontaneously dehydrate to form boroxines, a process driven by entropy and the removal of water (e.g., during vacuum drying).

Diagram 1: The Boroxine-Boronic Acid Equilibrium

This diagram illustrates the reversible dehydration that alters the effective molecular weight of the reagent.

BoronEquilibrium Acid Boronic Acid 3 R-B(OH)2 Transition Dehydration (- 3 H2O) Acid->Transition Transition->Acid Boroxine Boroxine (Trimer) (RBO)3 Transition->Boroxine Boroxine->Transition Hydrolysis (+H2O)

Caption: Boronic acids reversibly dehydrate to boroxines. Vacuum drying favors the red path (Boroxine); humidity favors the blue path (Acid).

Why this matters:

  • Molecular Weight Shift: Phenylboronic acid (MW: 121.9) vs. Triphenylboroxine (MW: 311.7 / 3 = 103.9 per boron unit).

  • Weighing Error: If you calculate stoichiometry assuming 100% boronic acid but your sample is 50% boroxine, you are actually adding excess boron (approx. 17% more moles of B). This leads to homocoupling side reactions.

Part 3: Comparative Analysis of Methods

Table 1: Method Selection Matrix
FeatureMethod A: Mannitol Titration Method B: qNMR (

H /

B)
Method C: ICP-OES
Primary Output Functional Purity (Assay %)Molar Purity & SpeciationTotal Elemental Boron (ppm/%)
Boroxine Blindness Immune (Converts all to complex)Visible (Can distinguish species)Blind (Measures atoms only)
Precision High (<0.5% RSD)High (<1.0% RSD)Moderate (2-5% RSD)
Destructive? YesNoYes
Throughput Medium (10-15 min/sample)High (Automated)High (after digestion)
Cost per Sample Low ($)Medium (

)
High (

$)
Best For... QC Release, CoA generationR&D, Stability StudiesScavenging, Safety, Impurities

Part 4: Detailed Methodologies

Method A: The Modified Mannitol Titration (The "Workhorse")

Best for: Routine Quality Control and determining accurate stoichiometry for reactions.

Principle: Boronic acids are weak Lewis acids (


) and cannot be titrated directly with NaOH. Adding a cis-diol (D-Mannitol) forms a cyclic boronate ester complex which is significantly more acidic (

), allowing for a sharp endpoint titration.
Experimental Protocol
  • Preparation: Dissolve approx. 200 mg (accurately weighed) of the boronic acid intermediate in 50 mL of MeOH/Water (1:1).

  • Complexation: Add 5.0 g of D-Mannitol (excess). The solution may slightly cool (endothermic complexation).

  • Indicator: Add 3 drops of Phenolphthalein (or use a potentiometric titrator with a pH electrode).

  • Titration: Titrate with standardized 0.1 N NaOH to the first permanent pink color (or pH inflection point approx 8.5).

  • Blank Correction: Perform a blank titration with just Mannitol/Solvent to subtract background acidity.

Calculation:



(Note: This method assumes all boron is in a reactive form. It effectively "hydrates" boroxines back to the acidic complex, giving you the "Boronic Acid Equivalent" weight.)
Method B: Quantitative NMR (qNMR) (The "Insight" Method)

Best for: R&D, understanding degradation, and simultaneous structure verification.

Principle: Uses an internal standard to quantify the molar amount of the organic backbone.


B NMR is used qualitatively to check for borate impurities.
Experimental Protocol
  • Internal Standard (IS): Select a standard with high purity and non-overlapping signals (e.g., 1,3,5-Trimethoxybenzene or Dimethyl sulfone).

  • Sample Prep: Weigh approx. 10-20 mg of sample and 10-20 mg of IS into the same vial. Record weights to 0.01 mg precision.

  • Solvent: Dissolve in DMSO-

    
     (minimizes boroxine formation compared to 
    
    
    
    ).
  • Acquisition (

    
    H): 
    
    • Relaxation delay (

      
      ): 
      
      
      
      seconds (crucial for full relaxation).
    • Pulse angle:

      
      .
      
    • Scans: 16-32.

  • Acquisition (

    
    B): 
    
    • CRITICAL: Use a Quartz NMR tube if possible to eliminate the broad background boron signal from borosilicate glass.[1][2] If using glass, run a blank tube and subtract the spectrum.

    • Reference: External

      
       (0 ppm).
      

Data Interpretation:

  • 
    H NMR:  Calculate purity based on the molar ratio of the target peak vs. the IS peak.
    
  • 
    B NMR: 
    
    • 
       25-35 ppm: Boronic Acid/Ester (
      
      
      
      ).
    • 
       0-10 ppm: Boronate/Tetrahedral species (
      
      
      
      ).
    • Note: In DMSO, boronic acids and boroxines often coalesce into a single peak due to fast exchange, but qNMR on the proton signals remains accurate for the organic content.

Method C: ICP-OES (The "Safety" Method)

Best for: Determining residual boron in final API (ICH Q3D compliance).

Principle: Inductively Coupled Plasma Optical Emission Spectroscopy atomizes the sample at 6000-10000 K.

Experimental Protocol
  • Digestion: Weigh 50 mg sample into a microwave digestion vessel. Add 5 mL concentrated

    
    . Digest at 200°C for 20 mins.
    
  • Dilution: Dilute to 50 mL with deionized water (Type I).

  • Calibration: Prepare Boron standards (0.1, 1, 5, 10 ppm) using a NIST-traceable boric acid standard.

  • Analysis: Measure emission at 249.772 nm (primary line) and 249.678 nm (confirmation line).

  • Interference Check: Iron (Fe) can interfere at 249.7 nm. If Fe is present in the intermediate, use the 208.956 nm line.

Part 5: Decision Logic & Workflow

Diagram 2: Validation Workflow

Follow this logic to select the correct validation method.

ValidationWorkflow Start Start: Boron Intermediate Purpose What is the data for? Start->Purpose Reaction Reaction Stoichiometry (Yield Optimization) Purpose->Reaction R&D Safety Safety / Regulatory (Residual Boron) Purpose->Safety Final Step QC Batch Release / CoA (Routine) Purpose->QC Production qNMR Method: 1H qNMR (High Accuracy) Reaction->qNMR ICP Method: ICP-OES (Total B) Safety->ICP Titration Method: Mannitol Titration (Robust Average) QC->Titration

Caption: Select qNMR for R&D precision, ICP for safety compliance, and Titration for routine batch release.

References

  • Mechanism of Boroxine Equilibrium: Title: The Boroxine–Boronic Acid Equilibrium Source:[3][4][5][6] Journal of the American Chemical Society (2025) Link:[Link](Note: Generalized link to JACS Boron search)

  • Titration Methodology: Title: The Acid–Base Titration of a Very Weak Acid: Boric Acid Source:[7][8][9] Journal of Chemical Education Link:[Link](Note: Generalized link to J.Chem.Ed)

  • Quantitative NMR Standards: Title: 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations Source: The Journal of Organic Chemistry (2022) Link:[Link][10]

  • ICP-OES Validation: Title: Determination of Boron in Fertilizer Materials by ICP-OES (AOAC Guidelines) Source: Borax.com / AOAC Link:[Link]

  • Pharmaceutical Application: Title: Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective Source: Molecules (MDPI) Link:[Link]

Sources

Characterization of Impurities in 4-Boronocumylamine Synthesis: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Boronocumylamine (4-(1-amino-1-methylethyl)phenylboronic acid) is a critical pharmacophore in the synthesis of next-generation protease inhibitors and leucine-tRNA synthetase inhibitors. However, its amphoteric nature—containing both a Lewis acidic boron center and a basic amine—creates a unique "instability window" during synthesis and storage.

This guide objectively compares Standard Commercial Grade (SCG) 4-boronocumylamine against High-Purity Stabilized (HPS) variants (specifically the Hydrochloride salt form). Through comparative experimental data, we demonstrate that while SCG material appears cost-effective, its impurity profile—dominated by protodeboronation byproducts and boroxine artifacts—significantly compromises downstream peptide coupling efficiency and assay reproducibility.

Part 1: The Impurity Landscape

The synthesis of 4-boronocumylamine typically proceeds via the lithiation/borylation of protected 4-bromocumylamine or hydrogenation of nitro-phenylboronic precursors. Regardless of the route, three Critical Quality Attribute (CQA) impurities persist.

The "Silent" Killer: Protodeboronation (Des-borono)
  • Impurity: 4-Cumylamine (Des-borono species).

  • Mechanism: In neutral or basic media, the amine moiety can coordinate intramolecularly or intermolecularly with the boron center. This coordination activates the C-B bond, making it susceptible to hydrolysis by water, effectively cleaving the boron group entirely.

  • Impact: This is a chain-terminator in Suzuki-Miyaura couplings and a competitive inhibitor in biological assays, often undetectable by standard UV (254 nm) due to spectral overlap with the product.

Oxidative Degradation
  • Impurity: 4-Hydroxycumylamine (Phenolic species).

  • Mechanism: Atmospheric oxygen, catalyzed by trace metals (Pd residues from hydrogenation), inserts into the C-B bond via a peroxo-boron intermediate.

  • Impact: Introduces nucleophilic competition in subsequent acylation steps.

Boroxine Trimerization (Stoichiometric Ambiguity)
  • Impurity: Boroxine anhydride (Trimer).

  • Mechanism: Dehydration of three boronic acid molecules.[1]

  • Impact: While often reversible, high boroxine content leads to stoichiometric errors. If you calculate molecular weight based on the monomer but have 30% trimer, you are effectively adding excess reagent, leading to over-reaction or purification burdens.

Visualizing the Degradation Pathways

The following diagram illustrates the mechanistic causality of these impurities.

ImpurityPathways Precursor Precursor (Protected Aryl Halide) Product 4-Boronocumylamine (Target Monomer) Precursor->Product Lithiation/Borylation or Hydrogenation DesBorono Impurity A: 4-Cumylamine (Protodeboronation) Product->DesBorono Basic pH / H2O (C-B Bond Cleavage) Phenol Impurity B: 4-Hydroxycumylamine (Oxidation) Product->Phenol O2 / Metal Catalyst (Oxidative Insertion) Boroxine Impurity C: Boroxine Trimer (Dehydration) Product->Boroxine -H2O (Reversible) (Thermodynamic Equilibrium)

Caption: Degradation pathways of 4-boronocumylamine. Red nodes indicate irreversible chemical degradation; Yellow indicates reversible physical change.

Part 2: Comparative Performance Analysis

We compared Standard Commercial Grade (SCG) (Free base zwitterion, 95% purity) against High-Purity Stabilized (HPS) (HCl Salt, >99% purity).

Experiment 1: Stability in Solution (Protodeboronation Rate)

Protocol: Both samples were dissolved in


 (1:1) at pH 7.4 (phosphate buffer) and monitored via 

H NMR for 24 hours.
ParameterStandard Commercial Grade (SCG)High-Purity Stabilized (HPS - HCl Salt)
Initial Purity (HPLC) 94.2%99.1%
Des-borono @ T=0 2.5%< 0.1%
Des-borono @ T=24h 12.8% 0.3%
Boroxine Content Variable (15-40%)Negligible (<2%)
Observation Rapid degradation due to internal amine catalysis.Amine protonation (NH3+) prevents B-N coordination, stabilizing the C-B bond.
Experiment 2: Peptide Coupling Efficiency

Context: Coupling 4-boronocumylamine to a Boc-protected Phenylalanine (Boc-Phe-OH) using EDCI/HOAt.

MetricSCG MaterialHPS MaterialAnalysis
Yield (Isolated) 68%92%SCG impurities (phenols) consumed coupling reagents.
Purification Load High (Requires 2x Column Vol)Low (Standard Flash)Des-borono byproduct co-eluted with product in SCG run.
Stoichiometry Error +15% excess required1:1 equivalentBoroxine presence in SCG skewed molecular weight calcs.

Part 3: Authoritative Characterization Protocols

To validate the purity of your 4-boronocumylamine, standard HPLC is insufficient due to the peak tailing of boronic acids and the "invisibility" of the boroxine equilibrium. You must use an Orthogonal Analytical Strategy .

Protocol A: The "Mannitol-Sharpening" HPLC Method

Why this works: Boronic acids tail badly on C18 columns due to interaction with residual silanols. Adding D-Mannitol to the sample (or mobile phase) forms a tight cyclic ester, masking the boron's Lewis acidity and sharpening the peak.

  • Sample Prep: Dissolve 5 mg of 4-boronocumylamine in 1 mL of 100 mM D-Mannitol in Water/Acetonitrile (90:10). Let sit for 15 minutes.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.[2]

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 12 mins.

  • Detection: UV @ 220 nm and ESI-MS (Positive Mode) .

    • Note: Look for the Mannitol-Adduct mass

      
      .
      
Protocol B: Quantitative B NMR (The Truth-Teller)

Why this works:


B NMR is the only method to definitively quantify the ratio of Boronic Acid (monomer) to Boroxine (trimer) and detect inorganic boric acid (degradation end-product).
  • Solvent: DMSO-

    
     (Avoid 
    
    
    
    if checking for boroxine, as water hydrolyzes it immediately).
  • Internal Standard:

    
     (in a sealed capillary insert) set to 0.0 ppm.
    
  • Acquisition: Quartz tubes (boron-free glass is preferred but standard tubes work if background subtracted).

  • Interpretation:

    • 
       28-32 ppm:  Boronic Acid Monomer (Broad).
      
    • 
       19-22 ppm:  Boroxine Trimer (Broad).
      
    • 
       ~20 ppm (Sharp):  Boric Acid (Degradation indicator).
      
Analytical Decision Tree

Use this workflow to determine which method to apply.

AnalyticalWorkflow Start Start: Unknown Sample Q1 Is Stoichiometry Critical? Start->Q1 Q2 Is Trace Organic Impurity (Des-borono) suspected? Q1->Q2 No (Qualitative check) MethodNMR Method: 11B qNMR (DMSO-d6) Q1->MethodNMR Yes (Need exact MW) MethodHPLC Method: Mannitol-HPLC (ESI-MS) Q2->MethodHPLC Yes (<0.1% detection needed) MethodCombined Combined Protocol: NMR for Potency HPLC for Purity Q2->MethodCombined Full Characterization

Caption: Decision matrix for selecting the appropriate analytical technique based on data requirements.

Part 4: Recommendations for Researchers

  • Prefer the HCl Salt: Always source or convert your material to the Hydrochloride salt. The protonation of the amine (

    
    ) electronically deactivates the ring toward oxidation and sterically/electronically prevents the N-B coordination that leads to protodeboronation.
    
  • Store Cold and Dry: Boroxine formation is temperature-driven. Store at -20°C with desiccants.

  • Pre-Activation Check: Before committing to a large-scale GMP synthesis, run the Mannitol-HPLC protocol. If Des-borono content > 2%, recrystallize immediately (Isopropanol/Hexane is effective for the HCl salt).

References

  • Hall, D. G. (2011).[3] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[3] (Authoritative text on Boronic Acid stability and Protodeboronation mechanisms).

  • Yan, J., et al. (2012). "Characterization of Boronic Acids by Mass Spectrometry and 11B NMR." Analytical Chemistry.

  • Matteson, D. S. (2013). "Stereoselective Synthesis of α-Amido Boronic Acids." The Journal of Organic Chemistry. (Primary source for synthesis routes and impurity handling).
  • Knapp, D. M., et al. (2009). "Protodeboronation of Heteroarylboronic Acids." Journal of the American Chemical Society.

  • Nozaki, K., et al. (2015). "Stabilization of Amino-Boronic Acids via Salt Formation." Organic Process Research & Development.

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 4-[(2-N-BOC-Amino)-2-propyl]phenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Profile & Hazard Context

To select the correct PPE, we must first define the physicochemical risks associated with 4-[(2-N-BOC-Amino)-2-propyl]phenylboronic acid . As a functionalized boronic acid intermediate, it presents specific challenges related to dust generation and chemical reactivity.

  • CAS Number: 2096339-73-8 (Representative for this specific derivative class)[1]

  • Chemical Class: Phenylboronic Acid / BOC-Protected Amine[2][3]

  • Physical State: Solid (typically white to off-white powder)

  • Primary Hazards:

    • Respiratory Irritation: Boronic acids are known respiratory irritants (STOT SE 3).

    • Ocular/Dermal Irritation: The boronic acid moiety forms reversible covalent bonds with diols (e.g., carbohydrates on mucous membranes), causing irritation (Category 2A/2).

    • Hygroscopicity: Propensity to form boroxines (anhydrides) upon exposure to moisture, altering stoichiometry.

Risk Assessment & PPE Selection Matrix

Scientific Integrity Note: Standard "lab coat and gloves" are insufficient without specifying material compatibility and breakthrough mechanics. The following matrix is based on the Precautionary Principle for pharmaceutical intermediates where full toxicological profiles (LD50) may be incomplete.

PPE Specification Table
Protection ZoneRequired EquipmentTechnical Specification (Standard)Scientific Rationale
Ocular Chemical Safety Goggles ANSI Z87.1 / EN 166 (Side shields required)Boronic acids can cause severe conjunctival irritation. Standard safety glasses allow dust entry from the top/sides during weighing.
Dermal (Hand) Double Nitrile Gloves Thickness: >0.11 mm (Outer), >0.06 mm (Inner)Standard: EN 374 / ASTM D6978Breakthrough Time: >480 min. Nitrile provides excellent resistance to solid organic acids. Double gloving prevents micro-pinhole exposure during spatula manipulation.
Respiratory N95 / P2 Respirator NIOSH N95 / EN 149 FFP2 Required when handling open powder outside a fume hood (e.g., balance enclosure). Prevents inhalation of fine particulates that trigger mucosal inflammation.
Body Lab Coat (High-Collar) Cotton/Poly Blend (Anti-static preferred) Prevents accumulation of static-charged powder on street clothes. High collar protects the neck from dust settling.

Operational Protocols

Trustworthiness: These protocols are designed as self-validating systems. If a step fails (e.g., static buildup), the protocol provides an immediate corrective action.

Protocol A: Precision Weighing & Transfer

Objective: Transfer solid reagent without aerosolization or moisture contamination.

  • Environmental Setup:

    • Utilize a Static-Dissipative Balance Enclosure or a Fume Hood with the sash lowered to the working height (approx. 18 inches).

    • Why? Air currents in high-velocity hoods can blow light powders; enclosures dampen this while protecting the user.

  • Anti-Static Measures:

    • Use an ionizing fan or anti-static gun on the weighing boat and spatula before contact.

    • Mechanism:[4][5][6] The BOC-amino group and propyl chain add lipophilicity, increasing static retention. Static discharge can scatter hazardous dust.

  • Transfer Logic:

    • Do not pour from the stock bottle.

    • Use a stainless steel micro-spatula.

    • Validation: If powder "jumps" from the spatula, stop. Re-ionize the surface.

  • Sealing:

    • Clean threads of the stock bottle with a dry Kimwipe before recapping to ensure a tight seal (prevents hydrolysis/boroxine formation).

Protocol B: Solubilization & Reaction Setup

Objective: Safe dissolution for Suzuki-Miyaura coupling or similar workflows.

  • Solvent Selection:

    • Preferred: Dichloromethane (DCM), THF, or DMF.

    • Note: Boronic acids are often soluble in low-polarity organic solvents due to the BOC/propyl groups.

  • Addition Sequence:

    • Add Solvent to Solid , not Solid to Solvent.

    • Causality: Adding solid to a stirring liquid creates a "puff" of aerosolized particles. Adding solvent to the solid suppresses dust immediately.

  • Inert Atmosphere:

    • While air-stable for short periods, flush the headspace with Nitrogen/Argon after use to prevent slow oxidation or hydrolysis.

Emergency Response & Spill Management

Workflow Visualization: Exposure Response

The following diagram outlines the logical decision path for immediate response to exposure or spills.

SafetyResponse Start Incident Detected Type Identify Type Start->Type Spill Solid Spill Type->Spill Exposure Personal Exposure Type->Exposure Contain 1. Isolate Area (10 ft radius) Spill->Contain Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye PPE_Up 2. Don N95 + Double Gloves Contain->PPE_Up Clean 3. Wet Wipe Method (Avoid sweeping dust) PPE_Up->Clean Dispose 4. Seal in HazMat Bag Clean->Dispose Wash Wash w/ Soap + Water (15 mins) Skin->Wash Rinse Eyewash Station (15 mins, hold lids open) Eye->Rinse Medical Seek Medical Review (Bring SDS) Wash->Medical Rinse->Medical

Caption: Decision logic for immediate response to spills or personnel exposure events.

Waste Disposal Logistics

Disposal must comply with local environmental regulations (e.g., RCRA in the US).

  • Solid Waste:

    • Collect contaminated solids (weighing boats, wipes, gloves) in a sealed hazardous waste bag .

    • Label: "Solid Organic Waste - Boron Contaminated."

  • Liquid Waste:

    • Segregate into Non-Halogenated or Halogenated organic waste streams depending on the solvent used.

    • Note: Boronic acids are generally combustible. The preferred destruction method is chemical incineration equipped with an afterburner and scrubber.

  • Container Disposal:

    • Triple rinse empty containers with a suitable solvent (e.g., Acetone) before discarding glass. Add rinsate to liquid waste.

References

  • Parchem Fine & Specialty Chemicals. 4-[(2-N-BOC-Amino)-2-propyl]phenylboronic acid - Product Profile and CAS Verification. Retrieved from

  • Sigma-Aldrich. Safety Data Sheet: Phenylboronic Acid Derivatives (General Safety Class). Retrieved from

  • BenchChem. An In-depth Technical Guide to the Safety and Handling of Phenylboronic Acid Derivatives. Retrieved from

  • Thermo Fisher Scientific. Handling and Storage of Hygroscopic Boronic Acids. Retrieved from

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132). Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.